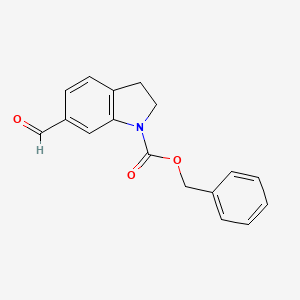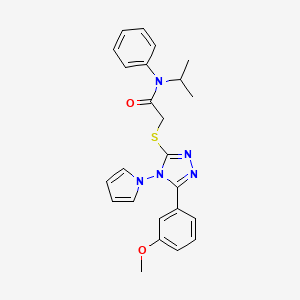![molecular formula C22H24N4O5S B2992147 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 442881-21-2](/img/structure/B2992147.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, a sulfonyl group, and a methylpiperidinyl group. These groups could potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized through reactions involving acylation, substitution, and cyclization .Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups. The presence of the oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom, is particularly notable .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research has shown that derivatives similar to N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide possess significant pharmacological properties. For instance, a study on new selective and potent 5-HT(1B/1D) antagonists revealed the synthesis and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, demonstrating their potential in enhancing serotonin release and inhibiting acetylcholine release reduction induced by selective serotonin reuptake inhibitors (SSRIs) (Liao et al., 2000). Another study focused on the development of nonpeptide angiotensin II antagonists for imaging purposes, showcasing the potential of sulfonamide derivatives in medical diagnostics (Hamill et al., 1996).
Chemical and Material Applications
Compounds with the 1,3,4-oxadiazole moiety, similar to the target compound, have been explored for their applications in materials science, particularly as corrosion inhibitors. A study on the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole indicated its excellent performance as a steel corrosion inhibitor in sulfuric acid media, revealing insights into the adsorption behavior and efficiency of such compounds in protecting metals from corrosion (Bouklah et al., 2006).
Antimicrobial and Anticancer Research
Research into the antimicrobial and anticancer potentials of 1,3,4-oxadiazole derivatives has been significant. For example, the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring highlighted the potential of these compounds in treating microbial diseases (Desai et al., 2013). Another study reported on the synthesis and antiproliferative activity of N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine analogs, demonstrating their efficacy against various cancer cell lines and indicating their potential as antiproliferative agents (Ahsan et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-11-13-26(14-12-15)32(28,29)19-9-5-16(6-10-19)20(27)23-22-25-24-21(31-22)17-3-7-18(30-2)8-4-17/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDGSKPJBRZRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile](/img/structure/B2992065.png)
![2-[7-(benzenesulfonyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2992068.png)
![N-(2-(methylthio)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2992070.png)

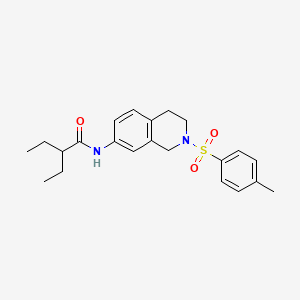
![4-chloro-N'-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2992077.png)
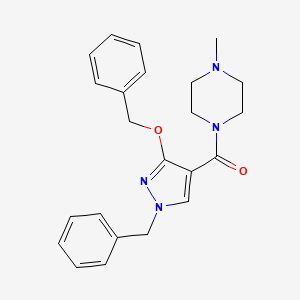
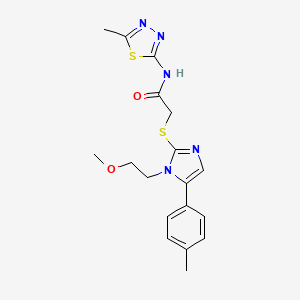
![Rel-(1R,5S,6r)-6-bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B2992081.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B2992083.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2992085.png)
